2-Propen-1-amine, 3-(3-fluorophenyl)-
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Overview
Description
2-Propen-1-amine, 3-(3-fluorophenyl)- is an organic compound with the molecular formula C9H10FN. It is a derivative of propenylamine, where a fluorophenyl group is attached to the third carbon of the propenyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-amine, 3-(3-fluorophenyl)- can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, where the reaction conditions are optimized for high yield and purity. The use of environmentally benign organoboron reagents and efficient palladium catalysts is crucial for the scalability of this process .
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-amine, 3-(3-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines .
Scientific Research Applications
2-Propen-1-amine, 3-(3-fluorophenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Propen-1-amine, 3-(3-fluorophenyl)- involves its interaction with specific molecular targets and pathways. The fluorophenyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Propen-1-amine, 3-(3-bromo-4-fluorophenyl)-
- 2-Propen-1-amine, 3-(4-bromo-2-fluorophenyl)-
- (2E)-3-(3-Fluorophenyl)-2-propen-1-amine
Uniqueness
2-Propen-1-amine, 3-(3-fluorophenyl)- is unique due to the specific positioning of the fluorophenyl group, which can significantly impact its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, differentiating it from other similar compounds .
Properties
Molecular Formula |
C9H10FN |
---|---|
Molecular Weight |
151.18 g/mol |
IUPAC Name |
(E)-3-(3-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H10FN/c10-9-5-1-3-8(7-9)4-2-6-11/h1-5,7H,6,11H2/b4-2+ |
InChI Key |
GFHAWTYOTJOYGS-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/CN |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=CCN |
Origin of Product |
United States |
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